tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate
Description
tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is a sulfinyl-substituted propanoate ester featuring a tert-butyl ester group and a 4-methylbenzenesulfinyl moiety. These compounds are typically synthesized for applications in organic synthesis, medicinal chemistry, and materials science, where the tert-butyl group enhances steric protection and solubility, while the sulfinyl group may influence stereochemical outcomes or reactivity in catalytic processes .
Properties
CAS No. |
911820-09-2 |
|---|---|
Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfinylpropanoate |
InChI |
InChI=1S/C14H20O3S/c1-11-5-7-12(8-6-11)18(16)10-9-13(15)17-14(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
MJKVCSYMXIVEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate typically involves the reaction of 4-methylbenzenesulfinyl chloride with tert-butyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate can undergo oxidation reactions to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Synthesis and Catalysis
One of the primary applications of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is as a precursor in palladium-catalyzed cross-coupling reactions. In recent studies, it has been utilized to generate sulfenate anions that serve as effective intermediates for synthesizing biarylsulfoxides. The compound demonstrates stability under various reaction conditions, making it a reliable source for generating desired products with high yields .
Table 1: Reaction Conditions and Yields
| Reactant | Catalyst | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Iodotoluene | Pd(dba)2/Xantphos | DBU | 30 °C | 71 |
| 4-Iodotoluene | Pd(dba)2/Xantphos | Cs2CO3 | 80 °C | 83 |
| 1-Iodonaphthalene | Pd(dba)2/Xantphos | Cs2CO3 | 80 °C | Not observed |
These results indicate that this compound can be optimized for different substrates and conditions to enhance product yields .
Material Science Applications
The compound has shown promise in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its derivatives exhibit thermally activated delayed fluorescence (TADF), which is a crucial property for efficient light emission in OLED technology. The photophysical properties of these compounds have been characterized, revealing significant solvatochromic fluorescence, which is beneficial for tuning the emission properties of OLEDs .
Table 2: Photophysical Properties
| Compound | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|
| tert-Butyl sulfinyl derivative | 333 | 391 |
| Parent sulfone | 352 | 401 |
The ability to manipulate these properties through structural modifications opens avenues for designing advanced materials with tailored optical characteristics .
Biological Applications
While specific biological applications of this compound are less documented, compounds with similar sulfinyl groups have been investigated for their potential therapeutic effects. Sulfinyl compounds are known to exhibit anti-inflammatory and antioxidant activities, which may extend to derivatives like this compound . Further studies are warranted to explore these biological activities comprehensively.
Environmental Considerations
In environmental chemistry, the stability and behavior of this compound in various ecosystems need to be assessed. Understanding its degradation pathways and potential toxicity is crucial for evaluating its environmental impact, especially in contexts where it may be released during synthetic processes or product use .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate involves its reactivity at the sulfinyl group. The sulfinyl group can undergo various chemical transformations, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, which can interact with molecular targets in biological systems. The specific pathways and targets depend on the nature of the chemical transformation and the resulting products.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s sulfinyl group may require oxidation of a thioether precursor, analogous to methods in .
- Steric hindrance from the tert-butyl group simplifies purification (e.g., column chromatography, as in ).
Physicochemical Properties
Notes:
Biological Activity
tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate, also known by its CAS number 911820-09-2, is a sulfinyl-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a propanoate moiety with a sulfinyl group linked to a para-methylphenyl ring. Its molecular formula is C13H18O3S, and it exhibits unique chemical properties due to the presence of the sulfinyl functional group.
| Property | Value |
|---|---|
| CAS Number | 911820-09-2 |
| Molecular Formula | C13H18O3S |
| Molecular Weight | 250.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
In several studies, sulfinyl compounds have demonstrated significant antimicrobial properties. For instance, a study focusing on the structure-activity relationship of sulfinyl derivatives found that modifications to the sulfinyl group can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential use in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer activity of sulfinyl compounds. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms by which this compound exerts its effects remain an area of active research .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry assessed the antimicrobial properties of various sulfinyl compounds, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another research article, the anti-inflammatory effects were evaluated using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis in microorganisms.
- Enzyme Inhibition : Sulfinyl groups can act as electrophiles in biochemical pathways, potentially inhibiting key enzymes involved in inflammation and microbial metabolism.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and subsequent caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
